![molecular formula C6H12ClNO2 B1449490 (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 38228-15-8](/img/structure/B1449490.png)
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 .Physical And Chemical Properties Analysis
The molecular weight of “(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride” is 165.62 . The storage temperature is 28 C .Scientific Research Applications
Enantioselective Biotransformations in Organic Synthesis
(Chen et al., 2012) explored the use of amidase-catalyzed hydrolysis for producing enantiomerically pure compounds, including (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid. This methodology finds application in the scalable preparation of aza-nucleoside analogues and druglike compounds.
Synthesis of Pipecolic Acid Derivatives
(Purkayastha et al., 2010) demonstrated the synthesis of pipecolic acid derivatives, crucial in medicinal chemistry, utilizing a reaction cascade initiated by the hydrolysis of a specific imidazolidine derivative.
Novel Synthesis of Pharmaceutical Compounds
(Cheng Qing-fang, 2005) reported an efficient synthesis method for a specific pyrrolidine derivative, highlighting its potential in large-scale pharmaceutical production.
Pharmacological Research
(Ogawa et al., 2002) investigated a novel 5-HT receptor antagonist, showing its potential in treating conditions related to serotonin activity.
Isolation and Synthesis of Bioactive Compounds
(Castellanos et al., 2006) isolated and synthesized a specific pyrrolidine carboxylic acid from the sponge Cliona tenuis, correcting previous structural misassignments and highlighting the compound's bioactivity.
ACE Inhibitor Development
(Addla et al., 2013) synthesized novel compounds using a hybridization approach, resulting in potent non-carboxylic acid ACE inhibitors, a significant advancement in hypertension treatment.
Enantiopure Pyrrolizidinone Amino Acid Synthesis
(Dietrich & Lubell, 2003) achieved the synthesis of a specific pyrrolizidinone amino acid, with potential applications in studying conformation-activity relationships of peptides.
Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry
(Singh & Umemoto, 2011) focused on the synthesis of fluorinated pyrrolidine derivatives, crucial in the development of dipeptidyl peptidase IV inhibitors.
Enantiomeric Antibacterial Agents
(Rosen et al., 1988) developed enantiomers of a quinolonecarboxylic acid antibacterial agent, demonstrating differential activity against aerobic and anaerobic bacteria.
properties
IUPAC Name |
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCUNRCDKTNHE-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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